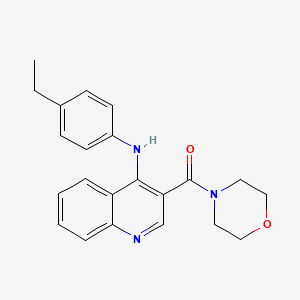
1-(2-bromo-1,1,2,2-tetrafluoroethyl)-3,5-dimethyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-bromo-1,1,2,2-tetrafluoroethyl)-3,5-dimethyl-1H-pyrazole is a useful research compound. Its molecular formula is C7H7BrF4N2 and its molecular weight is 275.045. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
- The compound has been used in the synthesis and characterization of various pyrazole derivatives. For instance, it has been involved in the synthesis of 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole under solid–liquid phase transfer catalysis conditions, with ultrasound application enhancing kinetic parameters (Wang, Brahmayya, & Hsieh, 2015).
Chemical Reactions and Oxidation Processes
- This compound has also been used in the study of oxidation processes. A study using a similar pyrazole, 3-bromo-4,5-dihydro-5-hydroperoxy-4,4-dimethyl-3,5-diphenyl-3H-pyrazole, showed high yield oxidation of amines and sulfides (Baumstark & Chrisope, 1981).
Complex Formation in Inorganic Chemistry
- In inorganic chemistry, derivatives of this compound have been used to create complexes with metals like ruthenium and nickel. For example, complexes formed with ruthenium showed reactivity with thiourea and minimal cytotoxicity against HeLa cell lines (Omondi, Ojwach, Jaganyi, & Fatokun, 2018). Similarly, nickel complexes bearing pyrazolylpyridines were used in ethylene oligomerization reactions (Nyamato, Alam, Ojwach, & Akerman, 2016).
Photocleavage and Antibacterial Studies
- This compound has been a precursor in synthesizing derivatives for antibacterial and DNA photocleavage studies. Specific derivatives displayed significant inhibitory potential against bacterial strains like Staphylococcus aureus and Escherichia coli, and showed DNA photocleavage activity (Sharma et al., 2020).
Application in Organic Chemistry
- In organic chemistry, it has been utilized in the regioselective preparation of bis(fluoroalkyl)pyrazoles, serving as a CF2H transfer reagent and yielding highly substituted pyrazoles (Pazenok et al., 2013).
Proton Transfer Studies
- Derivatives of this compound have been studied for their ability to undergo proton transfer reactions. For example, studies on 2-(1H-pyrazol-5-yl)pyridines and their derivatives, which include bromo-substituted versions, revealed unique proton transfer behaviors in various states (Vetokhina et al., 2012).
Anticancer Research
- Some derivatives of this compound have been synthesized and evaluated for their anticancer activity. The study showed promising results for potential applications in cancer treatment (Metwally, Abdelrazek, & Eldaly, 2016).
Propriétés
IUPAC Name |
1-(2-bromo-1,1,2,2-tetrafluoroethyl)-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrF4N2/c1-4-3-5(2)14(13-4)7(11,12)6(8,9)10/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTGRQKTLDZQMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C(F)(F)Br)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrF4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

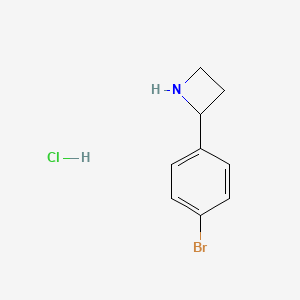
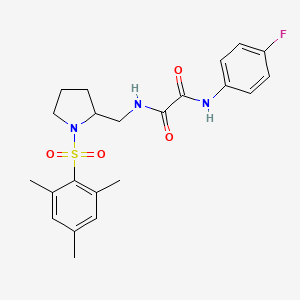

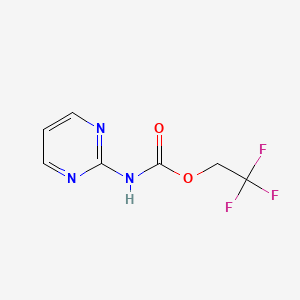
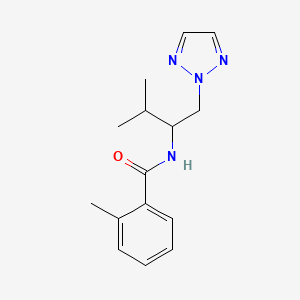
![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B2536755.png)



![N-{2-[Hydroxy(phenyl)methyl]phenyl}acetamide](/img/structure/B2536760.png)
